molecular formula C20H18O10 B1666993 Bifendate CAS No. 73536-69-3

Bifendate

Cat. No.: B1666993
CAS No.: 73536-69-3
M. Wt: 418.3 g/mol
InChI Key: JMZOMFYRADAWOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bifendate, also known as dimethyl 7,7’-dimethoxy-[4,4’-bibenzo[d][1,3]dioxole]-5,5’-dicarboxylate, is a synthetic compound derived from traditional Chinese medicine. It is primarily used as a hepatoprotective agent, which means it helps protect the liver from damage. This compound has been widely used in China for the treatment of chronic hepatitis and other liver-related conditions due to its low cost and minimal side effects .

Scientific Research Applications

Bifendate has a wide range of scientific research applications, including:

Mechanism of Action

Target of Action

Bifendate, a synthetic compound derived from traditional Chinese medicine, specifically the plant Schisandra chinensis, primarily targets the liver . As a hepatoprotective agent, it exhibits protective and regenerative properties .

Mode of Action

The mechanism of action of this compound is complex, involving multiple pathways and effects on various cellular processes . One of the key mechanisms is its ability to inhibit lipid peroxidation, a process that leads to cell damage and is implicated in liver diseases . By reducing lipid peroxidation, this compound helps to protect liver cells from oxidative stress and subsequent damage . Additionally, this compound has been shown to enhance the activity of antioxidant enzymes, further bolstering its protective effects on the liver . It also modulates the immune response, reducing inflammation and preventing immune-mediated damage to liver tissues . Another important aspect of this compound’s mechanism of action is its ability to promote the regeneration of liver cells, thus aiding in the recovery of liver function in patients with chronic liver diseases .

Biochemical Pathways

this compound’s action involves multiple biochemical pathways. It inhibits lipid peroxidation, a process that leads to cell damage and is implicated in liver diseases . It also enhances the activity of antioxidant enzymes and modulates the immune response . Furthermore, it promotes the regeneration of liver cells .

Pharmacokinetics

The standard dosage and duration of treatment can vary depending on the specific condition being treated and the patient’s overall health . The onset of action for this compound can vary, with some patients experiencing improvement in symptoms within a few weeks of starting treatment, while others may require longer periods to see significant changes .

Result of Action

this compound’s action results in a significant impact on liver health . It protects liver cells from oxidative stress and subsequent damage, enhances the activity of antioxidant enzymes, reduces inflammation, and promotes the regeneration of liver cells . These diverse mechanisms offer a multifaceted approach to liver protection and regeneration .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, high doses of this compound can cause an acute elevation in serum and hepatic triglyceride levels . Therefore, the dosage and administration of this compound should be carefully managed to ensure optimal therapeutic effects .

Safety and Hazards

Bifendate is toxic and can cause moderate to severe irritation to the skin and eyes . It should be handled only by personnel trained and familiar with handling potent active pharmaceutical ingredients . In case of contact, it is advised to flush with copious amounts of water and seek medical attention .

Future Directions

Bifendate has been used clinically for the treatment of hepatitis and as a hepatoprotective against drug-induced liver injury . A recent study showed that a novel this compound derivative improves nephropathy and cognitive decline in diabetic mice . This suggests potential future directions for the use of this compound in the treatment of other diseases .

Biochemical Analysis

Biochemical Properties

Bifendate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to modulate the genes involved in acute liver injury .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, it has been found to regulate dysfunction modules through ncRNA (SNORD43 and RNU11) .

Temporal Effects in Laboratory Settings

Over time, the effects of this compound change in laboratory settings. It has been observed that this compound has long-term effects on cellular function in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, it has been found that administration of this compound to Thioacetamide (TAA) treated group induced significant improvement of liver function tests .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors and has effects on metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, and has effects on its localization or accumulation .

Subcellular Localization

This compound is localized in specific compartments or organelles within the cell. It has effects on its activity or function .

Preparation Methods

Synthetic Routes and Reaction Conditions

Bifendate is synthesized through a multi-step process involving the reaction of 4,4’-bibenzo[d][1,3]dioxole with various reagents. The synthetic route typically involves the following steps:

    Formation of the biphenyl core: The biphenyl core is formed by coupling two benzene rings through a suitable coupling reaction.

    Introduction of methoxy groups: Methoxy groups are introduced at the 7 and 7’ positions of the biphenyl core through methylation reactions.

    Carboxylation: Carboxyl groups are introduced at the 5 and 5’ positions of the biphenyl core through carboxylation reactions.

    Esterification: The carboxyl groups are esterified to form the final dimethyl ester product

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as high-performance liquid chromatography (HPLC) for purification and quality control .

Chemical Reactions Analysis

Types of Reactions

Bifendate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Bifendate is unique among hepatoprotective agents due to its specific chemical structure and mechanism of action. Similar compounds include:

This compound stands out due to its synthetic origin, specific inhibition of lipid peroxidation, and promotion of liver cell regeneration, making it a valuable compound in the treatment of liver diseases .

Properties

IUPAC Name

methyl 7-methoxy-4-(7-methoxy-5-methoxycarbonyl-1,3-benzodioxol-4-yl)-1,3-benzodioxole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18O10/c1-23-11-5-9(19(21)25-3)13(17-15(11)27-7-29-17)14-10(20(22)26-4)6-12(24-2)16-18(14)30-8-28-16/h5-6H,7-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMZOMFYRADAWOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C(C(=C1)C(=O)OC)C3=C4C(=C(C=C3C(=O)OC)OC)OCO4)OCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40223736
Record name Bifendate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40223736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

418.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73536-69-3
Record name Bifendate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=73536-69-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bifendate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073536693
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bifendate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40223736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BIFENDATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0G32E321W1
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Bifendate
Reactant of Route 2
Reactant of Route 2
Bifendate
Reactant of Route 3
Bifendate
Reactant of Route 4
Reactant of Route 4
Bifendate
Reactant of Route 5
Reactant of Route 5
Bifendate
Reactant of Route 6
Reactant of Route 6
Bifendate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.